4-Bromo-2,5-difluoronitrobenzene

Description

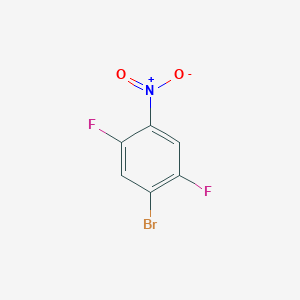

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,5-difluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFYMYJYPARISZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371249 | |

| Record name | 4-Bromo-2,5-difluoronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167415-27-2 | |

| Record name | 4-Bromo-2,5-difluoronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,5-difluoronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,5-difluoronitrobenzene (CAS: 167415-27-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,5-difluoronitrobenzene, a key chemical intermediate in the pharmaceutical and agrochemical industries.[1] This document details its chemical and physical properties, experimental protocols for its synthesis, and its applications as a versatile building block in organic synthesis.

Core Chemical and Physical Properties

This compound is a halogenated aromatic compound with the chemical formula C₆H₂BrF₂NO₂.[1] The presence of a bromine atom, two fluorine atoms, and a nitro group on the benzene ring gives this molecule unique reactivity, making it a valuable precursor in the synthesis of complex molecules.[2]

| Property | Value | Reference |

| CAS Number | 167415-27-2 | [3] |

| Molecular Formula | C₆H₂BrF₂NO₂ | [3] |

| Molecular Weight | 237.99 g/mol | [3] |

| Appearance | Light orange to yellow to green powder/crystal | [2] |

| Melting Point | 55-60 °C | [2][3][4] |

| Purity | ≥98% (GC) | [2] |

| Synonyms | 1-Bromo-2,5-difluoro-4-nitrobenzene | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

| Spectroscopy | Data | Reference |

| ¹H-NMR (400 MHz, CDCl₃) | δ 7.59 (dd, J=9.5 and 5.5 Hz, 1H), 7.89 (dd, J=7.3 and 6.5 Hz, 1H) | [5] |

| ¹⁹F-NMR (376 MHz, CDCl₃) | δ -120.1 (d, J=15.2 Hz, 1F), -107.9 (d, J=15.2 Hz, 1F) | [5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of 2,5-difluorobromobenzene.[5]

Materials:

-

2,5-difluorobromobenzene (also known as 2-bromo-1,4-difluorobenzene)

-

Concentrated sulfuric acid

-

69% Nitric acid

-

Dichloroethane

-

Ice

-

Water

-

Ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated saline solution

-

Anhydrous magnesium sulfate

-

Silica gel

-

Hexane

-

Chloroform

Procedure:

-

Preparation of the Nitrating Mixture: In an ice bath, cool concentrated sulfuric acid (57 mL). Slowly add 69% nitric acid (25.5 g, 279 mmol) dropwise over 25 minutes while maintaining the low temperature.[5]

-

Nitration Reaction: Dissolve 2-bromo-1,4-difluorobenzene (50 g, 254 mmol) in dichloroethane (125 mL). Add this solution dropwise to the cooled nitrating mixture over a period of 1.5 hours.[5]

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.[5]

-

Work-up: Slowly pour the reaction mixture into ice water (500 g). Extract the aqueous layer with ether (2 x 300 mL).[5]

-

Washing: Combine the organic layers and wash sequentially with water (300 mL), saturated aqueous sodium bicarbonate solution (300 mL), and saturated saline solution (300 mL).[5]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent by distillation under reduced pressure.[5]

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/chloroform (4:1) eluent. This yields this compound as a pale yellow solid (56 g, 93% yield).[5]

Caption: Synthesis workflow for this compound.

Applications in Organic Synthesis

This compound is a versatile intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[6][7] This makes the bromine and fluorine atoms susceptible to displacement by various nucleophiles. The nitro group can also be reduced to an amine, providing another avenue for further chemical modifications.[1]

A notable application of this compound is in the synthesis of drug-linker complexes for antibody-drug conjugates (ADCs). For instance, this compound has been used in a reaction with sodium thiomethoxide, where the bromine atom is displaced to form a thioether linkage. This reaction is a key step in the synthesis of a linker that can be attached to a drug molecule.[8]

Caption: Versatility of this compound in synthesis.

Safety and Handling

This compound is classified as an irritant and is toxic. Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the development of pharmaceuticals and agrochemicals. Its unique substitution pattern allows for a range of chemical transformations, making it a key building block for the synthesis of complex and biologically active molecules. The detailed synthetic protocol and understanding of its reactivity provided in this guide will be beneficial for researchers and scientists working in the field of organic synthesis and drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemwhat.com [chemwhat.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. This compound | 167415-27-2 [chemicalbook.com]

- 6. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. WO2021206160A1 - Antibody-drug complex - Google Patents [patents.google.com]

4-Bromo-2,5-difluoronitrobenzene chemical properties

An In-depth Technical Guide to 4-Bromo-2,5-difluoronitrobenzene

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, a key intermediate in various industrial and research sectors. The information is intended for researchers, scientists, and professionals in drug development and material science.

Core Chemical Properties

This compound is a fluorinated aromatic compound recognized for its unique reactivity, making it a valuable building block in chemical synthesis. Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 167415-27-2 | [1][2] |

| Molecular Formula | C₆H₂BrF₂NO₂ | [1][2][3] |

| Molecular Weight | 237.99 g/mol | [1][2] |

| Appearance | Light yellow to light orange/green solid/powder/crystal | [1] |

| Melting Point | 55 - 60 °C | [1][4] |

| Purity | ≥ 98% (GC) | [1] |

| Synonyms | 1-Bromo-2,5-difluoro-4-nitrobenzene |[1][4] |

Table 2: Spectroscopic Data for this compound

| Spectrum | Parameters | Chemical Shifts (δ) / Coupling Constants (J) | Reference(s) |

|---|---|---|---|

| ¹H-NMR | 400 MHz, CDCl₃ | δ 7.59 (dd, J=9.5 and 5.5 Hz, 1H), 7.89 (dd, J=7.3 and 6.5 Hz, 1H) | [5] |

| ¹⁹F-NMR | 376 MHz, CDCl₃ | δ -120.1 (d, J=15.2 Hz, 1F), -107.9 (d, J=15.2 Hz, 1F) |[5] |

Synthesis and Experimental Protocols

The primary synthesis route for this compound involves the nitration of 2,5-difluorobromobenzene.

Experimental Protocol: Nitration of 2,5-difluorobromobenzene[7]

Materials:

-

2,5-difluorobromobenzene (also known as 2-bromo-1,4-difluorobenzene)

-

Concentrated sulfuric acid (H₂SO₄)

-

69% Nitric acid (HNO₃)

-

Dichloroethane

-

Ice

-

Ether

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated saline solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane/Chloroform (4:1) eluent

Procedure:

-

Preparation of Nitrating Mixture: Cool concentrated sulfuric acid (57 mL) in an ice bath. Slowly add 69% nitric acid (25.5 g, 279 mmol) dropwise over 25 minutes while maintaining the low temperature.

-

Nitration Reaction: Dissolve 2-bromo-1,4-difluorobenzene (50 g, 254 mmol) in dichloroethane (125 mL). Add this solution dropwise to the cold nitrating mixture over 1.5 hours.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2 hours.

-

Work-up: Slowly pour the reaction mixture into ice water (500 g). Extract the aqueous layer with ether (2 x 300 mL).

-

Washing: Combine the organic extracts and wash sequentially with water (300 mL), saturated aqueous sodium bicarbonate solution (300 mL), and saturated saline solution (300 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent by distillation under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/chloroform (4:1) mixture as the eluent. This yields 1-bromo-2,5-difluoro-4-nitrobenzene as a pale yellow solid (56 g, 93% yield).

Chemical Reactivity and Applications

The unique arrangement of functional groups—a bromine atom, two fluorine atoms, and a nitro group—on the benzene ring gives this compound its characteristic reactivity and versatility as a chemical intermediate.

Reactivity Profile

The compound's reactivity is dominated by the strong electron-withdrawing nature of the nitro group. This effect activates the aromatic ring, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[6] In these reactions, the bromine atom serves as an effective leaving group, allowing for its displacement by a wide range of nucleophiles. This property is fundamental to its role as a building block for more complex molecules. Other possible transformations include cross-coupling reactions and the reduction of the nitro group to an amine.

Key Applications

This compound is a crucial intermediate in several high-value chemical industries.

-

Pharmaceuticals: It is widely used in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The incorporation of fluorine atoms can enhance a drug's metabolic stability, bioavailability, and efficacy. It serves as a precursor for developing novel anti-cancer agents and antibiotics.[1]

-

Agrochemicals: The compound is instrumental in creating new generations of herbicides, insecticides, and fungicides, contributing to improved crop protection.[6]

-

Material Science: Its distinct electronic properties make it suitable for formulating advanced materials, including specialized polymers, coatings, liquid crystals, and organic semiconductors for optoelectronic applications.[1][6]

-

Organic Synthesis: It is a versatile building block that allows chemists to introduce specific functional groups and construct complex molecular architectures.[1]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Table 3: GHS Hazard Classifications

| Hazard Class | Category | Statement | Reference(s) |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [7][8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [7][8][9] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [7][8][9] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [7][9] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |[7] |

Handling and Storage Recommendations:

-

Engineering Controls: Use only under a chemical fume hood or in a well-ventilated area. Ensure eyewash stations and safety showers are readily accessible.[7][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and lab clothing to prevent skin and eye contact.[8]

-

Handling Practices: Avoid the formation and inhalation of dust.[9] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [aromalake.com]

- 3. PubChemLite - this compound (C6H2BrF2NO2) [pubchemlite.lcsb.uni.lu]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound | 167415-27-2 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. cdnisotopes.com [cdnisotopes.com]

An In-depth Technical Guide to 4-Bromo-2,5-difluoronitrobenzene: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,5-difluoronitrobenzene is a key aromatic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, two fluorine atoms, and a nitro group, imparts specific reactivity and physicochemical properties that are highly sought after in the design of novel therapeutic agents and advanced materials. The presence of fluorine can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its application as a precursor in the development of kinase inhibitors, with a focus on the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Core Properties of this compound

This section summarizes the key quantitative data for this compound, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Weight | 237.99 g/mol | [1] |

| Molecular Formula | C₆H₂BrF₂NO₂ | [1] |

| CAS Number | 167415-27-2 | |

| Appearance | Light orange to yellow to green powder/crystal | |

| Melting Point | 56 - 60 °C | |

| Boiling Point | 72-74 °C (at 4 Torr) for the isomer 2-Bromo-4,5-difluoronitrobenzene. [Note: Exact data for this compound is not readily available.] | [2] |

| Density | 1.890 ± 0.06 g/cm³ for the isomer 2-Bromo-4,5-difluoronitrobenzene. [Note: Exact data for this compound is not readily available.] | [2] |

| Synonyms | 1-Bromo-2,5-difluoro-4-nitrobenzene |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective use in research and development.

Synthesis of this compound

A general and efficient procedure for the synthesis of this compound involves the nitration of 2,5-difluorobromobenzene.[3]

Materials:

-

2,5-difluorobromobenzene (or 2-bromo-1,4-difluorobenzene)

-

Concentrated sulfuric acid (H₂SO₄)

-

69% Nitric acid (HNO₃)

-

Dichloroethane

-

Ice

-

Water

-

Ether

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated saline solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel

-

Hexane

-

Chloroform

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 25.5 g (279 mmol) of 69% nitric acid dropwise to 57 mL of concentrated sulfuric acid over a period of 25 minutes with stirring. Maintain the temperature below 10 °C.

-

Nitration Reaction: Dissolve 50 g (254 mmol) of 2-bromo-1,4-difluorobenzene in 125 mL of dichloroethane. Add this solution slowly dropwise to the pre-cooled mixed acid over 1.5 hours, ensuring the temperature remains low.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.

-

Work-up: Slowly pour the reaction mixture into 500 g of ice water. Extract the aqueous layer twice with 300 mL of ether.

-

Washing: Combine the organic layers and wash sequentially with 300 mL of water, 300 mL of saturated aqueous sodium bicarbonate solution, and 300 mL of saturated saline.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/chloroform (4:1) eluent to yield 1-bromo-2,5-difluoro-4-nitrobenzene (56 g, 93% yield) as a pale yellow solid.[3]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR (400 MHz, CDCl₃): δ 7.59 (dd, J=9.5 and 5.5 Hz, 1H), 7.89 (dd, J=7.3 and 6.5 Hz, 1H).[3]

-

¹⁹F-NMR (376 MHz, CDCl₃): δ -120.1 (d, J=15.2 Hz, 1F), -107.9 (d, J=15.2 Hz, 1F).[3]

Applications in Drug Development: A Precursor to Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents such as kinase inhibitors. The unique electronic properties conferred by the fluorine and bromine substituents make it an excellent starting material for building complex molecular architectures designed to interact with the ATP-binding sites of kinases.

Role in the Synthesis of EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, is a key driver in the development of several cancers. Small molecule EGFR inhibitors are a major class of targeted cancer therapeutics. The synthesis of many of these inhibitors involves the use of functionalized aromatic building blocks, such as derivatives of this compound.

The following diagram illustrates a generalized synthetic workflow for a kinase inhibitor, starting from a precursor like this compound.

Caption: A generalized synthetic workflow for kinase inhibitors.

The EGFR Signaling Pathway

Upon binding of ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. These pathways regulate crucial cellular processes like proliferation, survival, and migration. In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth. EGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.

The following diagram illustrates the EGFR signaling pathway and the point of intervention for EGFR inhibitors.

Caption: The EGFR signaling pathway and its inhibition.

Safety and Handling

This compound should be handled with care in a well-ventilated area or under a chemical fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules. Its utility is particularly pronounced in the field of drug discovery, where it serves as a key precursor for the development of potent and selective kinase inhibitors. The synthetic and analytical protocols provided in this guide, along with the overview of its application in the context of the EGFR signaling pathway, offer a solid foundation for researchers and drug development professionals working at the forefront of medicinal chemistry and cancer research.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,5-difluoronitrobenzene

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the melting point and related physicochemical properties of 4-Bromo-2,5-difluoronitrobenzene, a key intermediate in various synthetic applications.

Quantitative Data Summary

This compound is typically a light orange to yellow or green crystalline powder.[1] Its melting point is a critical parameter for identification, purity assessment, and handling in a laboratory setting. The experimentally determined melting point ranges from various suppliers are summarized below.

| Parameter | Value | Source |

| Melting Point | 56 - 60 °C | Chem-Impex[1] |

| 55 - 57 °C | Matrix Scientific[2] | |

| ~ 55 °C | A Key Chemical Intermediate[3] | |

| Molecular Formula | C₆H₂BrF₂NO₂ | Chem-Impex, Matrix Scientific[1][2] |

| Molecular Weight | 237.99 g/mol | Chem-Impex, Matrix Scientific[1][2] |

| CAS Number | 167415-27-2 | Chem-Impex, Matrix Scientific[1][2] |

| Appearance | Light orange to yellow to green powder to crystal | Chem-Impex[1] |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and purification of this compound, which are essential for obtaining a product with a sharp and accurate melting point.

A general procedure for the synthesis of this compound involves the nitration of 2,5-difluorobromobenzene.[4]

Materials:

-

2,5-difluorobromobenzene (or 2-bromo-1,4-difluorobenzene)

-

Concentrated sulfuric acid

-

69% Nitric acid

-

Dichloroethane

-

Ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated saline solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Chloroform (as eluents)

-

Ice bath

Procedure:

-

Preparation of Mixed Acid: In an ice bath, cool concentrated sulfuric acid (57 mL). Slowly add 69% nitric acid (25.5 g, 279 mmol) dropwise over 25 minutes to the cooled sulfuric acid.[4]

-

Nitration Reaction: Prepare a solution of 2-bromo-1,4-difluorobenzene (50 g, 254 mmol) in dichloroethane (125 mL). Add this solution dropwise to the mixed acid over a period of 1.5 hours while maintaining the reaction under ice bath cooling conditions.[4]

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.[4]

-

Work-up and Extraction: Slowly pour the reaction solution into 500 g of ice water. Extract the aqueous mixture with ether (2 x 300 mL). Combine the organic layers.[4]

-

Washing: Wash the combined organic phase sequentially with water (300 mL), saturated aqueous sodium bicarbonate solution (300 mL), and finally with saturated saline solution (300 mL).[4]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter and remove the solvent by distillation under reduced pressure.[4]

-

Purification: Purify the resulting crude product by silica gel column chromatography using a hexane/chloroform (4:1) mixture as the eluent. This yields 1-bromo-2,5-difluoro-4-nitrobenzene as a pale yellow solid.[4]

While specific experimental details for this compound are not provided in the search results, a standard method for determining the melting point of a crystalline solid like this compound is as follows:

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if needed to powder the sample)

Procedure:

-

Sample Preparation: Ensure the synthesized and purified this compound is completely dry and in a fine powdered form.

-

Capillary Loading: Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. Tap the sealed end of the tube gently on a hard surface to compact the sample at the bottom.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting range (e.g., to about 45-50 °C).

-

Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.

-

Observe the sample closely through the magnifying lens.

-

-

Recording the Melting Range:

-

Record the temperature at which the first drop of liquid appears.

-

Record the temperature at which the entire sample has completely melted into a clear liquid.

-

The recorded melting point should be a range between these two temperatures. A narrow range (e.g., 1-2 °C) is indicative of a pure compound.

-

Logical Workflow and Applications

This compound is a versatile chemical building block, primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3][5] The presence of bromo, fluoro, and nitro functional groups allows for a variety of chemical transformations. The following diagram illustrates its central role in synthetic chemistry.

Caption: Synthetic workflow of this compound.

References

Technical Guide: ¹H and ¹⁹F NMR Spectroscopic Analysis of 4-Bromo-2,5-difluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Bromo-2,5-difluoronitrobenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The unique substitution pattern of this aromatic compound gives rise to a distinct and informative NMR profile, crucial for its identification and characterization.

Spectroscopic Data

The quantitative ¹H and ¹⁹F NMR data for this compound are summarized below. These values are essential for structural verification and purity assessment.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.89 | dd | 7.3, 6.5 | 1H | H-3 or H-6 |

| 7.59 | dd | 9.5, 5.5 | 1H | H-3 or H-6 |

Table 2: ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| -107.9 | d | 15.2 | F-2 or F-5 |

| -120.1 | d | 15.2 | F-2 or F-5 |

Experimental Protocol

The following section details the methodology used to acquire the presented NMR data.

NMR Data Acquisition:

¹H and ¹⁹F NMR spectra were recorded on a 400 MHz and 376 MHz spectrometer, respectively. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Data Interpretation and Structural Elucidation

The ¹H NMR spectrum of this compound displays two signals in the aromatic region, both appearing as doublets of doublets (dd). This splitting pattern arises from the coupling of each proton to the two neighboring fluorine atoms. The distinct chemical shifts of the two protons are influenced by the through-space and through-bond effects of the bromine, fluorine, and nitro substituents.

The ¹⁹F NMR spectrum shows two distinct signals, each appearing as a doublet. This is due to the coupling between the two non-equivalent fluorine atoms. The observed coupling constant of 15.2 Hz is characteristic of a ³JFF coupling in a difluorinated aromatic system.

The relationships between the observed NMR signals and the molecular structure can be visualized as follows:

Figure 1: Structural correlations of ¹H and ¹⁹F NMR signals for this compound.

The experimental workflow for the synthesis and characterization of this compound is outlined below.

Figure 2: Experimental workflow for the synthesis and NMR characterization of this compound.[1]

References

Solubility Profile of 4-Bromo-2,5-difluoronitrobenzene: A Technical Guide

Abstract

This technical guide addresses the solubility of 4-Bromo-2,5-difluoronitrobenzene, a key intermediate in various synthetic applications within the pharmaceutical and materials science sectors. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive qualitative solubility overview based on the behavior of structurally analogous aromatic nitro compounds. Furthermore, a detailed, generalized experimental protocol for determining the quantitative solubility of this compound in common organic solvents is presented. This guide is intended to provide researchers, scientists, and drug development professionals with a foundational understanding and the practical tools necessary for utilizing this compound in their work.

Introduction

This compound is a substituted aromatic compound whose physicochemical properties, particularly its solubility, are critical for its effective use in chemical synthesis, purification, and formulation. The interplay of the electron-withdrawing nitro group and the halogen substituents (bromine and fluorine) on the benzene ring dictates its polarity and, consequently, its interaction with various solvents. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and preparing solutions for a multitude of applications.

Solubility Profile of this compound

Based on the solubility characteristics of compounds such as 1-bromo-2-nitrobenzene, p-bromonitrobenzene, and various difluoronitrobenzenes, the following qualitative solubility profile for this compound can be anticipated.[4][5][6][7]

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Expected Qualitative Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | Soluble | The nitro and fluoro groups can engage in dipole-dipole interactions and potential hydrogen bonding with the hydroxyl group of the alcohols.[1][5] |

| Aprotic Polar | Acetone, Ethyl Acetate, Acetonitrile | Soluble to Very Soluble | The strong dipole moment of these solvents can effectively solvate the polar nitro group of the solute.[4][8] |

| Chlorinated | Dichloromethane, Chloroform | Soluble to Very Soluble | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity.[9] |

| Aromatic | Toluene, Benzene | Soluble | "Like dissolves like" principle applies, where the aromatic nature of the solvent and solute leads to favorable interactions.[1][4] |

| Non-Polar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The significant polarity imparted by the nitro group is likely to limit solubility in highly non-polar aliphatic solvents. |

| Aqueous | Water | Insoluble | The hydrophobic nature of the brominated and fluorinated benzene ring is expected to dominate, leading to very poor aqueous solubility.[1][5][10] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental procedure is required. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a liquid solvent.

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately add a known volume of each selected organic solvent to the respective vials. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a minimum of 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte in the experimental samples.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Experimental workflow for the determination of solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents. While quantitative data is sparse, the provided qualitative assessment, based on structurally similar molecules, offers valuable guidance for solvent selection. The detailed experimental protocol empowers researchers to generate precise and reliable quantitative solubility data tailored to their specific laboratory conditions and application needs. The systematic approach outlined herein will facilitate the effective and efficient use of this compound in research and development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. lkouniv.ac.in [lkouniv.ac.in]

- 3. youtube.com [youtube.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chembk.com [chembk.com]

- 6. 3,4-Difluoronitrobenzene | 369-34-6 [chemicalbook.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. sheetalchemicals.com [sheetalchemicals.com]

- 10. NITROBROMOBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide on the Reactivity of 4-Bromo-2,5-difluoronitrobenzene with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,5-difluoronitrobenzene is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a nitro group and three distinct halogen atoms, imparts a high degree of reactivity and selectivity in nucleophilic aromatic substitution (SNAr) reactions. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including amines, thiols, and alcohols. It details the underlying reaction mechanisms, regioselectivity, and provides a compilation of quantitative data from the literature. Furthermore, this guide includes detailed experimental protocols for key reactions and visual diagrams to illustrate reaction pathways and workflows, serving as a practical resource for researchers in organic synthesis and drug discovery.

Introduction

This compound is a key building block in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of a strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the halogen substituents. The differential reactivity of the bromine and fluorine atoms allows for sequential and regioselective substitutions, making it a valuable scaffold for creating diverse molecular architectures.

Understanding the principles governing the reactivity of this compound is crucial for its effective utilization in multi-step syntheses. This guide aims to consolidate the available information on its reactions with common nucleophiles, providing a practical and data-rich resource for laboratory scientists.

Reaction Mechanism and Regioselectivity

The reaction of this compound with nucleophiles proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This process is generally a two-step addition-elimination sequence.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (a halogen in this case). This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the nitro group. This delocalization is a key factor in stabilizing the intermediate and driving the reaction forward.

Step 2: Elimination of the Leaving Group

The aromaticity of the ring is restored by the departure of the leaving group, yielding the final substitution product.

Regioselectivity:

The position of nucleophilic attack is directed by the activating effect of the nitro group. In this compound, the nitro group is located at the 1-position. The leaving groups are at positions 2 (fluoro), 4 (bromo), and 5 (fluoro). The activating effect of the nitro group is strongest at the ortho and para positions. Therefore, substitution is expected to occur preferentially at the C-2 (ortho) and C-4 (para) positions.

Generally, in SNAr reactions, the rate of substitution for halogens follows the order F > Cl > Br > I. This is because the more electronegative fluorine atom polarizes the C-F bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This is the rate-determining step. The subsequent C-X bond cleavage is fast.

For this compound, nucleophilic attack is most likely to occur at the carbon bearing a fluorine atom, specifically the one ortho to the nitro group (C-2), due to the strong activation at this position. However, the specific regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. For instance, in reactions of 2,4-difluoronitrobenzene, the use of nonpolar solvents has been shown to favor substitution at the ortho position.

Reactivity with Amine Nucleophiles

This compound readily reacts with both primary and secondary amines. These reactions are fundamental in the synthesis of various pharmaceutical intermediates, including precursors for kinase inhibitors such as Vemurafenib.

Quantitative Data:

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Butylamine | Ethanol | Reflux | 18 | 73 | [1] |

| Morpholine | Ethanol | Reflux | 18 | 88 | [1] |

| 2-Aminophenylethane | Ethanol | Reflux | 24 | 80 | [1] |

Experimental Protocol: Synthesis of 4-(Butylamino)-2,5-difluoronitrobenzene

-

To a solution of this compound (1.0 eq) in ethanol, add butylamine (1.0 eq) and triethylamine (1.0 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Reactivity with Thiol Nucleophiles

Thiolates are excellent nucleophiles for SNAr reactions due to their high polarizability. The reaction of this compound with thiols proceeds efficiently to yield thioether derivatives.

Quantitative Data:

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Hydroxythiophenol | Ethanol | Na2CO3 | 75 | 20 | 34 | [2] |

Experimental Protocol: Synthesis of 4-(Phenylthio)-2,5-difluoronitrobenzene

-

In a round-bottom flask, dissolve thiophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate (1.2 eq), to the solution and stir for a few minutes to form the thiolate.

-

Add a solution of this compound (1.0 eq) in DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the pure thioether.

Reactivity with Alcohol Nucleophiles

Alcohols, being weaker nucleophiles than amines and thiols, generally require a strong base to form the more nucleophilic alkoxide ion for the reaction to proceed efficiently.

Quantitative Data:

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Catechol | Ethanol | Na2CO3 | 75 | 20 | 91 | [2] |

Experimental Protocol: Synthesis of 4-Methoxy-2,5-difluoronitrobenzene

-

To a solution of methanol in a dry aprotic solvent like tetrahydrofuran (THF), carefully add a strong base such as sodium hydride (1.1 eq) at 0 °C to generate sodium methoxide.

-

After the evolution of hydrogen gas ceases, add a solution of this compound (1.0 eq) in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, and wash the organic phase with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography.

Applications in Drug Development

This compound is a valuable precursor in the synthesis of numerous biologically active molecules. A prominent example is its use in the synthesis of Vemurafenib, a potent inhibitor of the B-Raf enzyme, which is used in the treatment of late-stage melanoma. The synthesis of Vemurafenib involves the nucleophilic substitution of an aniline derivative onto a related difluorobromo-phenyl intermediate, highlighting the importance of the SNAr reactivity of such scaffolds.

Conclusion

This compound exhibits versatile reactivity towards a range of nucleophiles via the SNAr mechanism. The presence of the activating nitro group and multiple halogen leaving groups allows for controlled and regioselective introduction of various functional groups. This technical guide has provided a detailed overview of its reactions with amines, thiols, and alcohols, supported by quantitative data and experimental protocols. The principles and practical examples outlined herein will be a valuable resource for chemists engaged in the synthesis of novel compounds for pharmaceutical and other applications.

References

An In-depth Technical Guide on the Synthesis and Mechanism of 4-Bromo-2,5-difluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of 4-bromo-2,5-difluoronitrobenzene, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] This document details the experimental protocol for its preparation, presents relevant quantitative data, and illustrates the underlying chemical principles through detailed diagrams.

Synthesis of this compound

The primary method for the synthesis of this compound is through the electrophilic nitration of 1-bromo-2,5-difluorobenzene.[3] This reaction utilizes a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), which then reacts with the aromatic ring.

1.1. Reaction Scheme

The overall reaction is as follows:

1.2. Experimental Protocol

The following protocol is adapted from established laboratory procedures for the synthesis of this compound.[3]

Materials:

-

1-Bromo-2,5-difluorobenzene (or 2-Bromo-1,4-difluorobenzene)

-

Concentrated sulfuric acid (H₂SO₄)

-

69% Nitric acid (HNO₃)

-

Dichloroethane

-

Ice

-

Water

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated saline solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Chloroform

-

Silica gel

Procedure:

-

Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice bath, slowly add 25.5 g (279 mmol) of 69% nitric acid to 57 mL of concentrated sulfuric acid over 25 minutes. Maintain the temperature in the ice bath.

-

Addition of Substrate: Dissolve 50 g (254 mmol) of 1-bromo-2,5-difluorobenzene in 125 mL of dichloroethane. Add this solution dropwise to the cold nitrating mixture over a period of 1.5 hours.

-

Reaction: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2 hours.

-

Work-up: Carefully pour the reaction mixture into 500 g of ice water. Extract the aqueous layer twice with 300 mL of ether.

-

Washing: Combine the organic layers and wash sequentially with 300 mL of water, 300 mL of saturated aqueous sodium bicarbonate solution, and 300 mL of saturated brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter and remove the solvent by distillation under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/chloroform (4:1) mixture as the eluent. This yields 1-bromo-2,5-difluoro-4-nitrobenzene (56 g, 93% yield) as a pale yellow solid.[3]

1.3. Quantitative Data

The following table summarizes the key quantitative data from the synthesis.

| Parameter | Value |

| Starting Material | 1-Bromo-2,5-difluorobenzene |

| Amount of Starting Material | 50 g (254 mmol) |

| Nitrating Agents | 69% HNO₃ (25.5 g, 279 mmol), conc. H₂SO₄ (57 mL) |

| Reaction Temperature | Ice bath, then Room Temperature |

| Reaction Time | 1.5 hours (addition) + 2 hours (stirring) |

| Product | This compound |

| Yield | 56 g (93%) |

| Appearance | Pale yellow solid |

| Melting Point | 56 - 60 °C |

| Molecular Formula | C₆H₂BrF₂NO₂ |

| Molecular Weight | 237.99 g/mol |

1.4. Synthesis Workflow Diagram

References

4-Bromo-2,5-difluoronitrobenzene safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety information for 4-Bromo-2,5-difluoronitrobenzene (CAS No. 167415-27-2), a versatile chemical intermediate in the synthesis of pharmaceuticals and advanced materials.[1] The following sections detail its physical and chemical properties, associated hazards, handling procedures, and emergency response protocols to ensure its safe use in a laboratory and research setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior under various experimental conditions.

| Property | Value |

| CAS Number | 167415-27-2 |

| Molecular Formula | C6H2BrF2NO2 |

| Molecular Weight | 237.99 g/mol [1][2][3] |

| Appearance | Light orange to yellow to green powder or crystal[1] |

| Melting Point | 55 - 60 °C (131 - 140 °F)[1][4] |

| Purity | ≥ 98% (GC)[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[4] The following table summarizes its GHS hazard statements, indicating the nature of the potential hazards.

| Hazard Classification | GHS Hazard Statement |

| Acute Toxicity (Oral) | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | H315: Causes skin irritation[4] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[4] |

| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation[4] |

Consistent with these classifications, the compound is labeled with the "Warning" signal word.[4]

Precautionary Measures and Safe Handling

Adherence to the following precautionary statements is mandatory to minimize risk when handling this compound.

| Category | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264: Wash face, hands and any exposed skin thoroughly after handling.[4] | |

| P270: Do not eat, drink or smoke when using this product.[4] | |

| P271: Use only outdoors or in a well-ventilated area.[4] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] | |

| Response | P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. |

| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |

| P312: Call a POISON CENTER or doctor if you feel unwell.[5] | |

| Storage | Store in a well-ventilated place. Keep container tightly closed.[4] |

| Store locked up.[4] | |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

The provided Safety Data Sheets do not detail the specific experimental methodologies used to determine the physical, chemical, and toxicological properties. These tests are typically conducted in accordance with internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), but specific citations to these methods were not available in the source documents.

Visualized Safety Workflows

To facilitate a quick understanding of the logical flow from hazard identification to response, the following diagrams are provided.

Caption: Hazard statements and corresponding first aid measures.

Caption: Required personal protective equipment workflow.

First Aid Measures

Immediate first aid is crucial in the event of exposure. The following procedures should be followed:

-

Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[6][7] If eye irritation persists, get medical advice/attention.[6][7]

-

Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[6] If skin irritation occurs, get medical advice/attention.[6][7]

-

Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6][7] Call a POISON CENTER or doctor/physician if you feel unwell.[6][7]

-

Ingestion : Rinse mouth.[7] Immediately call a POISON CENTER or doctor/physician.[7]

Fire-Fighting and Accidental Release Measures

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or foam for extinction.[6][7]

-

Hazardous Combustion Products : In case of fire, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen halides, and gaseous hydrogen fluoride (HF) may be produced.[6][7]

-

Accidental Release : For spills, soak up with inert absorbent material (e.g., sand, silica gel).[6] Keep in suitable, closed containers for disposal.[6] It is important to remove all sources of ignition and use spark-proof tools.[6]

Storage and Stability

-

Storage Conditions : Store in a well-ventilated place and keep the container tightly closed.[6][7] The storage area should be dry and cool.[8] Keep away from heat, sparks, and flame.[6]

-

Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases.[7]

-

Stability : The compound is stable under normal conditions.[7][8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,3-Difluoro-4-bromonitrobenzene | C6H2BrF2NO2 | CID 29919664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [aromalake.com]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Proper Handling and Storage of 4-Bromo-2,5-difluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling, storage, and disposal of 4-Bromo-2,5-difluoronitrobenzene (CAS No. 167415-27-2), a versatile intermediate compound widely utilized in pharmaceutical synthesis, agrochemical development, and materials science.[1][2] Adherence to the procedures outlined in this document is crucial for ensuring laboratory safety and maintaining the integrity of the chemical.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 167415-27-2 |

| Molecular Formula | C₆H₂BrF₂NO₂ |

| Molecular Weight | 237.99 g/mol |

| Appearance | Light orange to yellow to green powder/crystal |

| Melting Point | 56 - 60 °C |

| Purity | ≥ 98% (GC) |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Understanding its potential dangers is the first step toward safe handling.

Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Causes skin irritation.[3]

-

Causes serious eye irritation.[3]

-

May cause respiratory irritation.[3]

Precautionary Statements:

-

Wash face, hands, and any exposed skin thoroughly after handling.[3]

-

Do not eat, drink, or smoke when using this product.[3]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

-

Use only outdoors or in a well-ventilated area.[3]

Handling and Storage

Proper handling and storage are critical to prevent exposure and maintain the chemical's stability.

Handling

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[3] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[3]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

-

Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not ingest or inhale.[3] Avoid dust formation.[3]

Storage

-

Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

-

Incompatibilities: Keep away from strong oxidizing agents.[3]

Experimental Protocols

This compound is a key building block in various organic reactions. Below are representative protocols for its use in Suzuki-Miyaura coupling and nucleophilic aromatic substitution.

General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with this compound.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv.)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system to the vessel.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a typical nucleophilic aromatic substitution reaction using this compound. The nitro group activates the ring towards nucleophilic attack.

Materials:

-

This compound (1.0 equiv.)

-

Nucleophile (e.g., an amine or alkoxide, 1.1-1.5 equiv.)

-

Base (if required, e.g., K₂CO₃ or Et₃N)

-

Solvent (e.g., DMF, DMSO, or THF)

Procedure:

-

Dissolve this compound in the chosen solvent in a reaction vessel under an inert atmosphere.

-

Add the nucleophile to the solution. If the nucleophile is an amine salt or if a base is otherwise required, add it at this stage.

-

Stir the reaction mixture at room temperature or heat as required to drive the reaction to completion. The reaction progress can be monitored by TLC or LC-MS.

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine to remove any remaining starting materials and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the pure product.

Emergency Procedures

First Aid Measures

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

-

Ingestion: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3]

Spill and Leak Procedures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[3]

-

Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[3]

Disposal Considerations

Dispose of contents/container to an approved waste disposal plant.[3] Follow all federal, state, and local regulations for hazardous waste disposal.

Visualized Workflows

The following diagrams illustrate the logical flow of key procedures for handling this compound.

Caption: General workflow for the safe handling and storage of this compound.

Caption: Emergency response workflow for spills and personal exposure to this compound.

References

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 4-Bromo-2,5-difluoronitrobenzene

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the theoretical and computational methodologies used to analyze 4-Bromo-2,5-difluoronitrobenzene, a key intermediate in the pharmaceutical and agrochemical industries.[1] Due to the absence of specific published computational studies on this compound, this paper utilizes data from a comprehensive study of the closely related compound, 1,4-dibromo-2,5-difluorobenzene, as a proxy to illustrate the analytical approach and expected molecular properties.[2] The guide covers molecular structure optimization, vibrational frequency analysis (FT-IR and FT-Raman), and the exploration of electronic properties through Frontier Molecular Orbital (HOMO-LUMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. Detailed experimental and computational protocols are provided, and key data is summarized in structured tables. Visual workflows and conceptual diagrams are included to elucidate the analytical processes.

Introduction

This compound (CAS: 167415-27-2) is a substituted aromatic compound with the molecular formula C₆H₂BrF₂NO₂. Its unique arrangement of electron-withdrawing groups (nitro and fluorine) and a halogen atom (bromine) on the benzene ring imparts specific reactivity and electronic characteristics. These features make it a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals.[1] Understanding the molecular geometry, vibrational modes, and electronic properties of this molecule is crucial for predicting its reactivity, stability, and potential applications in materials science and drug design.

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating these properties at the atomic level. This guide outlines the standard theoretical framework for such an analysis.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the nitration of 2,5-difluorobromobenzene. The following is a generalized protocol based on established methods:

-

Preparation of Nitrating Mixture: Concentrated sulfuric acid is cooled in an ice bath, followed by the slow, dropwise addition of fuming nitric acid.

-

Nitration Reaction: A solution of 2-bromo-1,4-difluorobenzene in an appropriate solvent (e.g., dichloroethane) is added dropwise to the chilled nitrating mixture.

-

Reaction Monitoring and Quenching: The reaction is stirred at room temperature for several hours and monitored for completion. Subsequently, the reaction mixture is carefully poured into ice water.

-

Extraction and Purification: The aqueous mixture is extracted with an organic solvent like ether. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. After drying over anhydrous magnesium sulfate, the solvent is removed under reduced pressure. The crude product is then purified using silica gel column chromatography to yield this compound as a pale yellow solid.

Spectroscopic Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of the compound is typically recorded in the 4000–400 cm⁻¹ range using a spectrometer. The solid sample is prepared using the KBr pellet technique.

Fourier Transform (FT)-Raman Spectroscopy: The FT-Raman spectrum is recorded in the 3500–50 cm⁻¹ range. The analysis is performed on the solid sample using a Nd:YAG laser for excitation.[2]

Computational Methodology

The following section details the standard computational approach for analyzing substituted benzene derivatives, based on the successful application to similar molecules.[2]

Geometry Optimization and Frequency Calculations

Quantum chemical calculations are performed using a software package like Gaussian. The molecular geometry is optimized using Density Functional Theory (DFT) with the Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional. A high-level basis set, such as 6-311++G(d,p), is employed to ensure accuracy. The absence of imaginary frequencies in the output of the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

Analysis of Electronic Properties

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic transport properties and chemical reactivity of a molecule. The energy gap between these orbitals provides insight into the molecule's stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the total electron density on the molecular surface. It is used to predict the sites for electrophilic and nucleophilic attack, providing a guide to the molecule's reactive behavior.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative interactions. It provides a deeper understanding of the stability arising from electron delocalization from donor to acceptor orbitals.

-

Non-Linear Optical (NLO) Properties: The first-order hyperpolarizability (β₀) is calculated to assess the NLO activity of the molecule. This property is crucial for the development of new materials for optoelectronic applications.

Diagram 1: Computational Workflow

Caption: A flowchart illustrating the computational workflow for the theoretical analysis.

Results and Discussion

Disclaimer: As no specific computational studies on this compound are publicly available, the following quantitative data is based on the analysis of a structurally similar molecule, 1,4-dibromo-2,5-difluorobenzene, performed at the B3LYP/6-311++G(d,p) level of theory.[2] This data serves to exemplify the expected results for the title compound.

Molecular Geometry

The optimized geometric parameters, including bond lengths and bond angles, for the proxy molecule are presented in Table 1. The benzene ring is expected to exhibit a nearly planar geometry. The substitution of a bromine atom with a nitro group in this compound would lead to changes in the C-N and N-O bond lengths and angles, as well as minor adjustments in the geometry of the benzene ring due to the electronic effects of the nitro group.

Table 1: Optimized Geometric Parameters (Proxy: 1,4-dibromo-2,5-difluorobenzene)[2]

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.395 | C2-C1-C6 | 120.5 |

| C2-C3 | 1.388 | C1-C2-C3 | 119.7 |

| C3-C4 | 1.395 | C2-C3-C4 | 120.5 |

| C4-C5 | 1.395 | C3-C4-C5 | 119.3 |

| C5-C6 | 1.388 | C4-C5-C6 | 120.5 |

| C1-C6 | 1.395 | C5-C6-C1 | 119.7 |

| C2-F8 | 1.352 | F8-C2-C1 | 119.9 |

| C5-F11 | 1.352 | F11-C5-C4 | 119.9 |

| C1-Br7 | 1.891 | Br7-C1-C2 | 119.7 |

| C4-Br10 | 1.891 | Br10-C4-C3 | 119.7 |

Vibrational Analysis

The calculated and experimental vibrational frequencies for the proxy molecule are summarized in Table 2. The assignments are based on the Total Energy Distribution (TED) analysis. The presence of the nitro group in this compound would introduce characteristic symmetric and asymmetric stretching modes, typically observed in the regions of 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹, respectively.

Table 2: Selected Vibrational Frequencies (cm⁻¹) and Assignments (Proxy: 1,4-dibromo-2,5-difluorobenzene)[2]

| Mode | FT-IR (Exp.) | FT-Raman (Exp.) | Calculated (Scaled) | Assignment (TED %) |

| C-H stretch | 3092 | 3088 | 3086 | ν(CH) (100) |

| C-C stretch | 1481 | 1485 | 1483 | ν(CC) (45) |

| C-F stretch | 1285 | 1288 | 1286 | ν(CF) (50) |

| C-H i-p bend | 1235 | 1245 | 1238 | β(CH) (60) |

| C-Br stretch | 640 | 645 | 642 | ν(CBr) (75) |

| C-C-C o-p bend | 445 | 450 | 448 | φ(CCC) (50) |

(ν: stretching, β: in-plane bending, φ: out-of-plane bending)

Electronic Properties

Diagram 2: Molecular Properties Relationship

Caption: The relationship between molecular structure and its electronic properties.

The electronic properties of the proxy molecule, 1,4-dibromo-2,5-difluorobenzene, were investigated to understand its reactivity and stability.[2]

-

HOMO-LUMO Analysis: The calculated HOMO and LUMO energies are -7.12 eV and -1.23 eV, respectively. This results in an energy gap of 5.89 eV. The presence of a strong electron-withdrawing nitro group in this compound is expected to lower both the HOMO and LUMO energy levels and likely reduce the energy gap, thereby increasing its chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP analysis of the proxy molecule indicates that the negative potential is localized over the electronegative fluorine and bromine atoms, making them susceptible to electrophilic attack. The hydrogen atoms exhibit a positive potential, indicating them as sites for nucleophilic attack. For this compound, the oxygen atoms of the nitro group would represent the most significant region of negative electrostatic potential.

-

Non-Linear Optical (NLO) Properties: The electronic properties, particularly the HOMO-LUMO gap and intramolecular charge transfer, are key determinants of NLO activity. The NBO analysis of the proxy molecule shows charge transfer from the fluorine and bromine atoms to the benzene ring.[2] In this compound, the additional charge transfer interactions involving the nitro group would likely enhance its first-order hyperpolarizability, suggesting potential for NLO applications.

Table 3: Calculated Electronic Properties (Proxy: 1,4-dibromo-2,5-difluorobenzene)[2]

| Property | Value |

| HOMO Energy | -7.12 eV |

| LUMO Energy | -1.23 eV |

| Energy Gap (ΔE) | 5.89 eV |

Conclusion

References

Methodological & Application

Application Notes: 4-Bromo-2,5-difluoronitrobenzene as a Key Intermediate in the Synthesis of BRAF Inhibitor Precursors for Anti-Cancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,5-difluoronitrobenzene is a versatile chemical intermediate recognized for its utility in the synthesis of complex pharmaceutical agents, particularly in the development of novel anti-cancer therapies.[1] Its unique substitution pattern, featuring a bromine atom, two fluorine atoms, and a nitro group, provides multiple reactive sites for strategic chemical modifications. This document outlines the application of this compound in the synthesis of precursors for potent anti-cancer agents, specifically focusing on the BRAF kinase inhibitor, Vemurafenib (PLX4032). Detailed experimental protocols for key synthetic transformations and a summary of the biological context are provided.

Introduction

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway, often through mutations in key proteins like BRAF, is a hallmark of many cancers, including melanoma, colorectal cancer, and thyroid cancer.[3][4] The BRAF V600E mutation, in particular, leads to constitutive activation of the MAPK pathway, promoting uncontrolled cell growth.[2]

Vemurafenib (PLX4032) is a potent and selective inhibitor of the BRAF V600E mutant kinase and has been approved for the treatment of metastatic melanoma.[5][6] The synthesis of Vemurafenib and its analogs often involves key building blocks containing a di- or tri-substituted aniline core. This compound serves as a valuable starting material for the synthesis of such anilines through the reduction of its nitro group. The presence of halogens allows for subsequent cross-coupling and nucleophilic substitution reactions to build the complex molecular architecture of the final drug molecule.

Synthetic Applications